2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone
Description
Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a trifluoroacetyl group at the 1-position (Fig. 1). Its molecular formula is C₁₃H₁₉BF₃NO₃, with a molecular weight of 305.1 g/mol .
Synthesis: Prepared via coupling reactions involving piperidine derivatives and boronic ester precursors, often utilizing palladium catalysis (Suzuki-Miyaura coupling) .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-7-18(8-6-9)10(19)13(15,16)17/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSMFQXFGYMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolane moiety is often synthesized from boronic acids through a series of reactions involving Grignard reagents and subsequent esterification.
Piperidine Derivative Synthesis: The piperidine ring is constructed using appropriate starting materials and reagents, followed by functionalization to introduce the trifluoromethyl group.
Coupling Reaction: The final step involves the coupling of the piperidine derivative with the boronic ester under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.
Substitution: The boronic ester functionality allows for substitution reactions, where the boronic acid can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typically employed, using reagents like palladium(II) chloride (PdCl₂) and various ligands.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones.
Reduction Products: Less electronegative derivatives of the trifluoromethyl group.
Substitution Products: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
The compound is significant in drug discovery due to its structural characteristics which enhance biological activity. It acts as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting complex diseases such as cancer and infectious diseases.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, compounds derived from the piperidine structure have demonstrated efficacy against breast and lung cancer cells by acting on specific molecular targets involved in cell proliferation and survival .
Synthetic Organic Chemistry
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone serves as an important intermediate in various synthetic pathways, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Pathways
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings with enhanced thermal and chemical resistance.
Material Properties
- Thermal Stability : Exhibits significant thermal stability which is beneficial for high-performance applications.
- Chemical Resistance : The trifluoromethyl group imparts resistance to solvents and reagents, making it valuable for protective coatings.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality allows for specific binding interactions with biological molecules.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in the piperidine substituents (Table 1):
Key Observations :
- Boronic Esters: The target compound and the pyridinyl analog are tailored for Suzuki-Miyaura coupling, whereas non-boron analogs (e.g., benzoyl derivatives) lack this reactivity .
Physicochemical Properties
- Solubility : The boronic ester group increases hydrophobicity compared to hydroxyl or carboxylic acid derivatives.
- Stability : Tetramethyl dioxaborolan offers superior hydrolytic stability over pinacol boronic esters .
- Purity : Commercial samples of the target compound are ≥98% pure, comparable to analogs like 2-(4-fluorobenzoyl)piperidin-1-yl derivatives (≥97%) .
Biological Activity
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is a complex organic compound notable for its trifluoromethyl group and boronic ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The compound's IUPAC name is 2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone. Its molecular formula is , and it has a molecular weight of approximately 272.07 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality facilitates specific binding interactions with biological molecules.
Interaction with Kinases
Research indicates that compounds with similar structures often act as kinase inhibitors. For instance, the presence of the boronic ester moiety allows for reversible covalent bonding with the active sites of kinases, which are pivotal in regulating numerous cellular processes such as proliferation and apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer pathways. The following table summarizes key findings from various studies:
Case Studies
A notable case study involved the evaluation of this compound's efficacy in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents.
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety margin with minimal off-target effects observed in preliminary studies. However, further investigation is required to fully elucidate its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
